molecular formula C13H14O5 B1205471 Oxiranylmethyl alpha-oxiranyl-p-anisate CAS No. 7042-93-5

Oxiranylmethyl alpha-oxiranyl-p-anisate

Cat. No.: B1205471
CAS No.: 7042-93-5
M. Wt: 250.25 g/mol
InChI Key: WTLNIWWRURSHGY-UHFFFAOYSA-N
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Description

Oxiranylmethyl alpha-oxiranyl-p-anisate is a chemical compound with the molecular formula C13H14O5 It is known for its unique structure, which includes two oxirane (epoxide) groups attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranylmethyl alpha-oxiranyl-p-anisate typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Oxiranylmethyl alpha-oxiranyl-p-anisate undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: Reduction of the epoxide groups can lead to the formation of alcohols.

    Substitution: The epoxide groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions.

Major Products Formed

Scientific Research Applications

Oxiranylmethyl alpha-oxiranyl-p-anisate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxiranylmethyl alpha-oxiranyl-p-anisate involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in various applications, such as cross-linking in polymers and conjugation in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiranylmethyl alpha-oxiranyl-p-anisate is unique due to its dual epoxide functionality, which provides versatility in chemical reactions and applications. This dual functionality allows for the formation of complex cross-linked structures, making it valuable in materials science and industrial applications .

Properties

CAS No.

7042-93-5

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

oxiran-2-ylmethyl 4-(oxiran-2-ylmethoxy)benzoate

InChI

InChI=1S/C13H14O5/c14-13(18-8-12-7-17-12)9-1-3-10(4-2-9)15-5-11-6-16-11/h1-4,11-12H,5-8H2

InChI Key

WTLNIWWRURSHGY-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)OCC3CO3

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)OCC3CO3

7042-93-5

Synonyms

4-hydroxybenzoic acid diglycidyl ether
HADE

Origin of Product

United States

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